molecular formula C14H7Cl4N3O2 B2411414 3,4,5,6-tetrachloro-N-(3-oxo-2,3-dihydro-1H-isoindol-5-yl)pyridine-2-carboxamide CAS No. 1424609-85-7

3,4,5,6-tetrachloro-N-(3-oxo-2,3-dihydro-1H-isoindol-5-yl)pyridine-2-carboxamide

Cat. No.: B2411414
CAS No.: 1424609-85-7
M. Wt: 391.03
InChI Key: LCUBKSYMNWLOAT-UHFFFAOYSA-N
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Description

3,4,5,6-tetrachloro-N-(3-oxo-2,3-dihydro-1H-isoindol-5-yl)pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with multiple chlorine atoms and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-tetrachloro-N-(3-oxo-2,3-dihydro-1H-isoindol-5-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the chlorination of pyridine derivatives to introduce the chlorine atoms at the 3, 4, 5, and 6 positions. The isoindoline moiety is then introduced through a condensation reaction involving phthalic anhydride and an appropriate amine under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as SiO2-tpy-Nb can be employed to enhance the efficiency of the condensation reactions .

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-tetrachloro-N-(3-oxo-2,3-dihydro-1H-isoindol-5-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3,4,5,6-tetrachloro-N-(3-oxo-2,3-dihydro-1H-isoindol-5-yl)pyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5,6-tetrachloro-N-(3-oxo-2,3-dihydro-1H-isoindol-5-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6-tetrachloro-N-(3-oxo-2,3-dihydro-1H-isoindol-5-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern and the combination of pyridine and isoindoline moieties

Properties

IUPAC Name

3,4,5,6-tetrachloro-N-(3-oxo-1,2-dihydroisoindol-5-yl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl4N3O2/c15-8-9(16)11(21-12(18)10(8)17)14(23)20-6-2-1-5-4-19-13(22)7(5)3-6/h1-3H,4H2,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUBKSYMNWLOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)NC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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